Lipophilicity (XLogP3) Comparison: Bromo-Pyridine vs. Unsubstituted Pyridine Core
The computed XLogP3 value for N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is 2.1, compared to 1.8 for the non-brominated analog 2,2-dimethyl-N-(pyridin-3-yl)propanamide, representing a 0.3 log unit increase in lipophilicity attributable to the bromine atom and hydroxyl group [1][2]. This difference is significant in the context of lead optimization, where small changes in logP can dramatically affect membrane permeability and metabolic clearance.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide (non-brominated, non-hydroxylated): 1.8 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability but could also increase off-target binding, making this compound a useful tool for probing structure-activity relationships around logP in drug discovery programs.
- [1] PubChem. (2026). N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. Compound Summary CID 46736870. National Center for Biotechnology Information. View Source
- [2] ChemBase. (n.d.). 2,2-dimethyl-N-(pyridin-3-yl)propanamide. LogD (pH=7.4) 1.7924435, Log P 1.7928202. View Source
